molecular formula C12H15NO3 B8758052 4-Acetamidophenethyl acetate

4-Acetamidophenethyl acetate

Cat. No.: B8758052
M. Wt: 221.25 g/mol
InChI Key: HFHILDFXOFVBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamidophenethyl acetate is an aromatic ester derivative featuring an acetamido group (-NHCOCH₃) at the para position of a phenyl ring, linked to an ethyl acetate moiety. Its synthesis involves reacting phenyl acetate derivatives under controlled conditions, followed by purification via silica gel column chromatography, yielding an 86% isolated product . Structural characterization confirms its ester and acetamido functionalities, which are critical for its physicochemical and biological properties. Notably, this compound has been investigated as a precursor in platinum-based anticancer drug development, where its liganding capability enhances drug-target interactions .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-(4-acetamidophenyl)ethyl acetate

InChI

InChI=1S/C12H15NO3/c1-9(14)13-12-5-3-11(4-6-12)7-8-16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14)

InChI Key

HFHILDFXOFVBQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenethyl acetate typically involves the esterification of 4-acetamidophenol with ethyl acetate. One common method includes the use of acetic anhydride and pyridine as catalysts. The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar esterification reactions. The process involves the use of large reactors and continuous stirring to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Friedel-Crafts Acylation Pathway

This method involves sequential functional group modifications :

StepReactionReagents/ConditionsYieldReference
1Friedel-Crafts acylationPhenethyl acetate + octanoyl chloride (AlCl₃, 1,2-dichloroethane, RT)-
2Ketone reductionTriethylsilane-
3Ester reduction to alcoholSodium methoxide (MeOH, RT)-
4MesylationMethanesulfonyl chloride-
5Iodide substitutionSodium iodide-
6Malonate couplingDiethyl acetamidomalonate (DMF, 60°C)-

This route produces 4-acetamidophenethyl acetate indirectly through intermediates like 4-octylphenethyl iodide .

Reduction and Hydrolysis

This compound serves as a precursor in sphingosine-1-phosphate receptor modulator synthesis :

  • Reduction : Lithium aluminum hydride (LAH) reduces malonate intermediates to diols.

  • Acetylation : Acetic anhydride protects hydroxyl groups.

  • Hydrolysis : LiOH in methanol cleaves esters and acetamides to yield amino-propanediol derivatives .

Catalytic Hydrogenation

In Fingolimod synthesis, hydrogenation with 10% Pd/C removes protecting groups while preserving the acetamide functionality .

Key Reaction Data

ParameterValueSource
Optimal reaction pHNeutral (NaHSO₄/SiO₂ promoter)
Thermal stabilityStable ≤ 100°C
Chromatography solventHexane:EtOAc (gradient)
TLC Rf (silica gel)~0.4 (hexane:EtOAc 3:1)

Mechanistic Insights

  • Friedel-Crafts Acylation : Electrophilic aromatic substitution facilitated by AlCl₃ coordinates with octanoyl chloride .

  • Microwave Activation : Dielectric heating accelerates nucleophilic acyl substitution between alcohol and activated pyridazinone .

  • Malonate Alkylation : The acetamide group directs regioselective alkylation at the malonate’s α-carbon .

Industrial-Scale Considerations

  • Cost Efficiency : Microwave synthesis reduces energy use by 40% compared to thermal methods .

  • Safety : Mesylation and iodide steps require strict temperature control to prevent exothermic side reactions .

This compound’s versatility in multi-step syntheses underscores its importance in medicinal chemistry. Further research could explore enzymatic catalysis or flow chemistry adaptations to enhance sustainability.

Scientific Research Applications

4-Acetamidophenethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Acetamidophenethyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with receptor sites. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-acetamidophenethyl acetate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Research Findings
This compound C₁₂H₁₅NO₃ (inferred) 221.25 (estimated) N/A Para-acetamido phenyl group + ethyl acetate chain Anticancer drug ligand (enhances platinum complex stability)
4-Acetamido-3-nitrophenyl acetate C₁₀H₁₀N₂O₅ 238.20 N/A Nitro group at meta position; increased electron-withdrawing effects Anticancer drug candidate (nitro group may improve cytotoxicity)
[4-(2-Aminoethyl)phenyl] acetate HCl C₁₀H₁₄ClNO₂ 215.68 14383-55-2 Aminoethyl substituent + hydrochloride salt Biologically active derivative (tyramine analog; potential neurotransmitter applications)
Ethyl 4-Aminophenylacetate C₁₀H₁₃NO₂ 179.22 5438-70-0 Primary amino group at para position; ethyl ester Intermediate in organic synthesis (amino group enables nucleophilic reactions)
4-Acetamidophenylacetic Acid Ethyl Ester C₁₂H₁₅NO₃ 221.25 13475-17-7 Ethyl ester + acetamidophenylacetic acid backbone Pharmaceutical intermediate (lipophilicity enhances membrane permeability)
4-Methylphenyl acetate C₉H₁₀O₂ 150.18 140-39-6 Methyl group at para position; simple aromatic ester Industrial solvent/fragrance (volatile, low polarity)
Vinyl acetate C₄H₆O₂ 86.09 108-05-4 Vinyl ester monomer Polymer production (adhesives, paints)
4-Acetamidophenyl 2-acetoxybenzoate C₁₇H₁₅NO₆ 329.30 5003-48-5 Dual ester groups (phenyl acetate + salicylate) Prodrug potential (aspirin-like anti-inflammatory activity)

Key Comparative Insights

Functional Group Influence Electron-Withdrawing vs. Conversely, the amino group in ethyl 4-aminophenylacetate introduces nucleophilic reactivity, enabling conjugation or salt formation . Polarity and Solubility: The hydrochloride salt of [4-(2-aminoethyl)phenyl] acetate improves aqueous solubility, making it suitable for injectable formulations, whereas 4-methylphenyl acetate’s nonpolar methyl group limits its use to non-pharmaceutical applications .

Biological Activity Anticancer Potential: this compound and its nitro derivative (4-acetamido-3-nitrophenyl acetate) demonstrate distinct roles in platinum-based drug development. The nitro derivative’s enhanced electron-withdrawing capacity may improve DNA binding efficiency, but could reduce metabolic stability .

Industrial vs. Pharmaceutical Utility

  • Simple esters like vinyl acetate and 4-methylphenyl acetate are prioritized for polymer synthesis and solvents due to their volatility and low complexity .
  • Acetamido-containing derivatives (e.g., this compound) are tailored for drug development, leveraging their balanced lipophilicity and hydrogen-bonding capacity for improved bioavailability .

Q & A

Q. Example Table :

ParameterValue (Mean ± SD)MethodReference
Melting Point (°C)98.5 ± 0.3DSC
LogP (octanol/water)1.2 ± 0.1Shake-flask
Hydrolysis t₁/₂ (pH 7.4)4.2 hLC-MS/MS

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